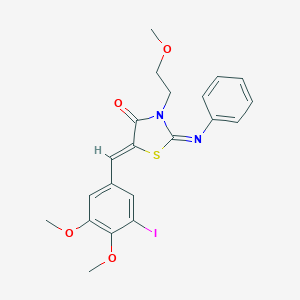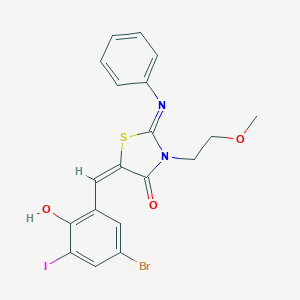![molecular formula C29H25Cl2N3O3S B306661 N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a sulfonamide derivative that has been synthesized using various methods. The compound has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of enzymes such as tyrosine kinase and carbonic anhydrase. It has also been found to inhibit the activation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to regulate the expression of various genes involved in cancer cell growth and survival. It has also been found to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide has several advantages and limitations for lab experiments. The compound has a high potency and specificity for its target enzymes and signaling pathways. However, the compound has poor solubility in water, which can limit its use in certain experiments. The compound can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide. One direction is to investigate the potential of the compound in combination with other drugs for the treatment of various diseases. Another direction is to develop new methods for the synthesis of the compound that can improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various signaling pathways and cellular processes.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide has been achieved using various methods. One of the most commonly used methods is the reaction of 4-chlorobenzylamine with 2-(4-chlorophenyl)acetic acid to form an intermediate product. This intermediate product is then reacted with hydrazine hydrate to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide has been extensively studied in scientific research. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to regulate blood glucose levels in diabetic animals and reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C29H25Cl2N3O3S |
|---|---|
Peso molecular |
566.5 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C29H25Cl2N3O3S/c1-20-7-17-26(18-8-20)38(36,37)34(19-22-9-13-24(30)14-10-22)28-6-4-3-5-27(28)29(35)33-32-21(2)23-11-15-25(31)16-12-23/h3-18H,19H2,1-2H3,(H,33,35)/b32-21+ |
Clave InChI |
MJDGFMPNOVJHBP-RUMWWMSVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)
![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)

![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)